Ziprasidone hydrochloride

Vue d'ensemble

Description

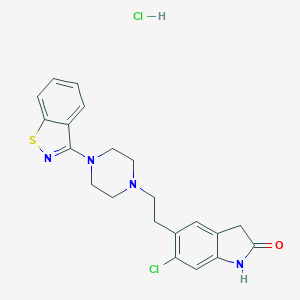

Ziprasidone Hydrochloride is an atypical antipsychotic agent with the chemical name 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one monohydrochloride monohydrate and CAS number 138982-67-9 . Its molecular formula is C21H21ClN4OS·HCl·H2O, and it has a molecular weight of 449.4 g/mol . Structurally, it combines a benzisothiazole ring, a piperazine moiety, and an indolinone group .

This compound acts as a multireceptor antagonist, primarily targeting dopamine D2 and serotonin 5-HT2A receptors, with additional affinity for α1-adrenergic and histamine H1 receptors . It also inhibits norepinephrine reuptake, distinguishing it from other antipsychotics . Approved for schizophrenia and bipolar disorder, it demonstrates efficacy in reducing positive and negative symptoms with a lower risk of extrapyramidal side effects compared to first-generation antipsychotics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ziprasidone hydrochloride involves multiple steps, starting with the formation of the core structure, which includes a benzisothiazolyl-piperazine moiety . One common method involves refluxing a slurry of ziprasidone base in tetrahydrofuran and water, followed by the addition of aqueous hydrochloric acid solution at elevated temperatures to induce crystallization . Another method includes the preparation of a new polymorphic form of this compound hemihydrate, which is used for purification .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as high-shear granulation and direct compression to produce orally disintegrating tablets .

Analyse Des Réactions Chimiques

Metabolic Reactions

Ziprasidone undergoes extensive hepatic metabolism ( ):

Primary Pathways

| Enzyme | Reaction Type | Major Metabolites | Contribution |

|---|---|---|---|

| Aldehyde oxidase | Reductive cleavage | S-Methyl-dihydro-ziprasidone | ~66% |

| CYP3A4 | Oxidation | Ziprasidone sulfoxide, BITP sulfone lactam | ~33% |

- Ziprasidone sulfoxide (oxidation)

- Ziprasidone sulfone (further oxidation)

- OX-COOH (N-dealkylation)

- BITP sulfone lactam (oxidative breakdown)

Drug Interaction Profile :

- Minimal CYP1A2/CYP2C9 involvement reduces interaction risk with substrates of these enzymes ( ).

- CYP3A4 inhibitors (e.g., ketoconazole) increase ziprasidone exposure by 35–40% ( ).

Degradation Reactions

Ziprasidone HCl degrades under stress conditions:

Thermal Degradation

Photolytic Degradation

Hydrolytic Stability

| Condition | Degradation Products |

|---|---|

| Acidic (pH 1–3) | 6-chloroindolin-2-one + benzisothiazole-piperazine fragments |

| Alkaline (pH 10–12) | Oxindole ring hydrolysis products |

Analytical Reactions

Colorimetric Quantification ( ):

| Reagent | λₘₐₓ (nm) | Linear Range | Molar Absorptivity |

|---|---|---|---|

| Au(III) chloride (pH 5.0) | 600 | 5–60 µg/mL | 7.48 × 10³ L/mol·cm |

Validation Parameters :

- Precision : RSD = 0.1% (n=10)

- Selectivity : No interference from excipients (starch, Mg stearate) at 200% concentration.

Stability in Formulations

This synthesis of data from regulatory documents, patents, and peer-reviewed studies provides a comprehensive profile of this compound’s reactivity, essential for optimizing its pharmaceutical applications.

Applications De Recherche Scientifique

Pharmacological Mechanism

Ziprasidone exerts its effects through antagonism at various neurotransmitter receptors, including:

- Dopamine D2 Receptors : Reduces dopaminergic activity, which is implicated in psychotic symptoms.

- Serotonin 5-HT2 Receptors : Modulates serotonergic transmission, contributing to mood stabilization.

- Histamine H1 Receptors : Associated with sedation and weight neutrality, a favorable aspect compared to other antipsychotics .

Schizophrenia Treatment

Research indicates that ziprasidone demonstrates moderate efficacy in managing schizophrenia symptoms. A comparative study found that ziprasidone was approximately 15% more effective than lurasidone but less effective than haloperidol and quetiapine . The CATIE trials highlighted its effectiveness relative to olanzapine and quetiapine, although its overall effectiveness was considered lower than that of some other atypical antipsychotics .

Bipolar Disorder Management

Ziprasidone has been shown to improve manic symptoms effectively. In a review of clinical data, it was noted that ziprasidone could reduce the rate and duration of relapses in bipolar disorder, although comparative data against other treatments were limited . Its neutral effect on weight gain makes it a suitable long-term option for patients concerned about obesity associated with other antipsychotics .

Off-Label Uses

Beyond its FDA-approved indications, ziprasidone is used off-label for several conditions:

- Delusional Parasitosis : Addressing fixed false beliefs related to parasitic infections.

- Hypomania in Bipolar II Disorder : Managing milder forms of mania.

- Agitation Related to Substance Intoxication : Useful in emergency settings for controlling aggressive behavior .

Therapeutic Drug Monitoring (TDM)

A retrospective analysis from a drug monitoring survey involving 463 patients demonstrated significant variability in serum concentrations of ziprasidone. The study established that therapeutic drug monitoring could optimize treatment by correlating doses with serum levels, confirming a therapeutic range of 50–130 ng/ml .

| Parameter | Value |

|---|

Mécanisme D'action

The exact mechanism of action of ziprasidone hydrochloride is not fully understood. it is known to act as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, and as an agonist at serotonin 5-HT1A receptors . It also moderately inhibits the reuptake of serotonin and norepinephrine, contributing to its antipsychotic and mood-stabilizing effects .

Comparaison Avec Des Composés Similaires

Structural and Pharmacological Comparisons

Table 1: Key Pharmacological and Chemical Properties

Key Findings :

- Receptor Specificity: this compound has broader receptor antagonism (including norepinephrine reuptake inhibition) compared to Zuclopenthixol, which lacks significant H1 affinity .

- Purity: The monohydrate form (99.83%) exceeds the free base (98.69%) in pharmaceutical-grade purity .

- Clinical Data : this compound has robust clinical validation, whereas deuterated (D8) and structural analogs lack development data .

Pharmacokinetic and Metabolic Profiles

- Metabolism : Ziprasidone is primarily metabolized by CYP3A4 via oxidation and N-dealkylation . This contrasts with Zuclopenthixol, which undergoes glucuronidation, reducing CYP-mediated drug interaction risks .

- Bioavailability : this compound’s oral bioavailability is ~60% under fed conditions, superior to Zuclopenthixol’s ~50% due to its solubility enhancement from hydrochloride salt formation .

Impurity Profiles and Pharmacopeial Standards

Table 2: Major Impurities in this compound

Analytical Methods :

- HPLC: Utilizes a mobile phase of acetonitrile, methanol, and phosphate buffer (pH 7.80) for impurity quantification .

- USP Standards : Requires ≥97.5% purity, with ≤0.1% for individual impurities .

Formulation and Stability

- Monohydrate vs. Anhydrous: The monohydrate form (patented by Reddy’s Lab) ensures stability via controlled particle size (>90 μm) and reduced hygroscopicity .

- Excipient Compatibility: No interference from common additives (e.g., lactose, cellulose) in tablet formulations .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for assessing Ziprasidone hydrochloride purity and impurity profiling in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (229 nm) is the standard method. System suitability criteria include resolution ≥2.0 between critical impurities (e.g., Related Compounds B and F), tailing factor ≤1.5 for Ziprasidone, and relative standard deviation (RSD) ≤5.0% for reproducibility. Mobile phases often combine methanol with phosphate buffer (pH 3.0), and column specifications (e.g., 4.6 mm × 15 cm, 5-µm packing L7) are critical for reproducibility .

- Data Interpretation : Quantify impurities using relative response factors and molecular weights. For example, Related Compound B (C₄₂H₄₀Cl₂N₈O₃S₂) is controlled to ≤0.5% per USP standards, while peaks below 0.05% are excluded from impurity totals .

Q. How is this compound synthesized, and what key intermediates are monitored during production?

- Methodology : Synthesis involves Friedel-Crafts acylation/carbonyl reduction of 6-chloro-2-oxindole with chloracetyl chloride and 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride. Critical intermediates include 5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-6-chloroindolin-2-one. Process impurities (e.g., Related Compound A, C) are monitored via HPLC to ensure ≤0.1% levels .

Q. What receptor targets and mechanisms underlie Ziprasidone’s pharmacological activity?

- Methodology : Ziprasidone acts as a dopamine D₂ receptor antagonist, 5-HT₁A agonist, and 5-HT₂A/2C antagonist. In vitro binding assays (e.g., radioligand displacement in HEK-293 cells) show IC₅₀ values of 120 nM for hERG channel blockade. In vivo studies in rats demonstrate dose-dependent suppression of serotonin neuron activity (ED₅₀ = 300 mg/kg i.v.) and increased hippocampal NGF/ChAT immunoreactivity .

Q. What are the USP acceptance criteria for this compound in drug products?

- Methodology : USP 35 specifies 98.0–102.0% purity (anhydrous basis). Impurity limits include ≤0.5% for Related Compound B and ≤0.1% for unspecified degradation products. Water content must be 3.7–5.0%, validated via Karl Fischer titration .

Q. How are stability and storage conditions optimized for this compound formulations?

- Methodology : Store in light-resistant, airtight containers at controlled room temperature. Accelerated stability studies (40°C/75% RH) assess degradation products, with HPLC tracking impurity growth (e.g., sulfoxide derivatives). Dissolution testing (USP Apparatus 1/2) ensures ≥85% drug release within 30 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in Ziprasidone’s receptor affinity data across in vitro vs. in vivo models?

- Methodology : Cross-validate assays using:

- In vitro : Voltage-clamp electrophysiology (e.g., hERG current blockade in Xenopus oocytes, IC₅₀ = 2.8 mM) .

- In vivo : Microdialysis in rats to measure dopamine/serotonin efflux in the prefrontal cortex.

- Statistical Analysis : Apply Bland-Altman plots to assess agreement between methods, accounting for pharmacokinetic variables (e.g., protein binding, metabolite activity) .

Q. What experimental designs mitigate variability in Ziprasidone’s impurity profiling during forced degradation studies?

- Methodology : Use orthogonal techniques:

- Acid/Base Hydrolysis : 0.1N HCl/NaOH at 80°C for 24 hours.

- Oxidative Stress : 3% H₂O₂ at 25°C for 6 hours.

- Photolysis : Exposure to UV light (ICH Q1B).

- Data Reconciliation : Compare HPLC, LC-MS, and NMR results to identify degradation pathways. For example, sulfoxide formation under oxidative conditions .

Q. How can researchers optimize chromatographic parameters to separate co-eluting impurities in Ziprasidone formulations?

- Methodology : Adjust:

- Mobile Phase : Gradient elution with methanol:phosphate buffer (pH 3.0) from 40:60 to 60:40 over 20 minutes.

- Column Temperature : Increase to 45°C to improve resolution of Related Compounds B and F.

- Flow Rate : Reduce to 1.0 mL/min for better peak symmetry. Validate using Plackett-Burman design to assess parameter interactions .

Q. What strategies address discrepancies in Ziprasidone’s neurogenic effects observed across hippocampal subregions (CA1 vs. CA3)?

- Methodology :

- Tissue-Specific Analysis : Laser-capture microdissection of CA1/CA3 regions followed by qPCR for NGF/BDNF mRNA.

- Behavioral Correlates : Combine immunohistochemistry with Morris water maze tests to link neurogenesis to cognitive outcomes.

- Dose-Response Modeling : Use nonlinear regression (e.g., four-parameter logistic model) to compare EC₅₀ values across subregions .

Q. How do polymorphic forms of this compound impact dissolution and bioavailability in preclinical models?

- Methodology :

- Polymorph Screening : X-ray diffraction (XRPD) and DSC to identify crystalline forms.

- Dissolution Testing : USP Apparatus 2 (paddle) at 50 rpm in simulated gastric fluid (pH 1.2).

- Bioavailability Study : Administer polymorphs to rats (10 mg/kg) and measure plasma concentrations via LC-MS/MS. Use ANOVA to compare AUC₀–24 values .

Propriétés

Numéro CAS |

122883-93-6 |

|---|---|

Formule moléculaire |

C21H22Cl2N4OS |

Poids moléculaire |

449.4 g/mol |

Nom IUPAC |

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydron;chloride |

InChI |

InChI=1S/C21H21ClN4OS.ClH/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;/h1-4,11,13H,5-10,12H2,(H,23,27);1H |

Clé InChI |

NZDBKBRIBJLNNT-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.Cl |

SMILES canonique |

[H+].C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.[Cl-] |

Key on ui other cas no. |

122883-93-6 |

Numéros CAS associés |

146939-27-7 (Parent) |

Synonymes |

5-(2-(4-(3-benzisothiazolyl)piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one CP 88059 CP 88059-01 CP-88,059 CP-88,059-01 CP-88,059-1 Geodon ziprasidone ziprasidone hydrochloride ziprasidone hydrochloride, monohydrate ziprazidone |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.